1-Bromobutane-3,3,4,4,4-d5
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Overview
Description
1-Bromobutane-3,3,4,4,4-d5 is a deuterated analog of 1-bromobutane. Its molecular formula is C4H4BrD5, and it has a molecular weight of 142.049 g/mol. The presence of deuterium atoms instead of hydrogen atoms enhances its stability and makes it a valuable compound in various scientific applications.
Preparation Methods
The synthesis of 1-Bromobutane-3,3,4,4,4-d5 typically involves the bromination of deuterated butane. One common method is the free-radical addition of hydrogen bromide to deuterated butane, which leads to the formation of the desired compound . This process requires specific reaction conditions, such as the presence of a radical initiator and controlled temperature.
Industrial production methods for deuterated compounds often involve the use of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium. This substitution enhances the stability and sensitivity of the compound, making it suitable for various analytical applications.
Chemical Reactions Analysis
1-Bromobutane-3,3,4,4,4-d5 undergoes several types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Grignard Reactions: When combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.
Common reagents used in these reactions include nucleophiles like potassium fluoride, bases like sodium ethoxide, and magnesium metal for Grignard reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds.
Isotope Labeling: The presence of deuterium atoms makes it useful in isotope labeling studies, where it helps trace the pathways of chemical reactions and biological processes.
Mechanism of Action
The mechanism of action of 1-Bromobutane-3,3,4,4,4-d5 involves its reactivity as a haloalkane. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene . The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect.
Comparison with Similar Compounds
1-Bromobutane-3,3,4,4,4-d5 can be compared with other similar compounds, such as:
1-Bromobutane: The non-deuterated analog with similar reactivity but different stability and sensitivity.
1-Bromo-2-propanol: Another haloalkane with different functional groups and reactivity.
1-Bromo-1,1,2,2-tetramethylbutane: A compound with similar deuterium substitution but different carbon chain structure.
The uniqueness of this compound lies in its deuterium substitution, which enhances its stability and makes it suitable for specific analytical and synthetic applications.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuteriobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-DEGKJAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)C([2H])([2H])C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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